molecular formula C20H30BClF2N4O B605989 BDP FL amine CAS No. 2183473-03-0

BDP FL amine

Cat. No. B605989
M. Wt: 426.74
InChI Key: YZXOISGBDDZJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP FL amine is a BDP dye linker that can be monitored on the FAM channel . It has high water solubility . The addition of the amine group allows for reactions with carboxylic acids, activated NHS esters, and other carbonyl groups . It is reagent grade and used for research purposes .


Molecular Structure Analysis

The molecular formula of BDP FL amine is C20H30BClF2N4O . It has a molecular weight of 426.7 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

BDP FL amine reacts with carboxylic acids, activated NHS esters, and other carbonyl groups . The specific chemical reactions and their mechanisms are not detailed in the search results.


Physical And Chemical Properties Analysis

BDP FL amine has a molecular weight of 426.7 . It has an excitation maximum of 503 and an emission maximum of 509 . Its fluorescence quantum yield is 0.97 . It is soluble in DMSO, DMF, methanol, and water .

Scientific Research Applications

  • Improving Water Solubility of Betulin-3,28-Diphosphate Betulin-3,28-diphosphate (BDP) water solubility is significantly enhanced by forming salt complexes with hydrophilic amino alcohols. This improvement is essential for developing hydrophilic dosage forms of BDP (Melnikova et al., 2019).

  • Applications in Bioimaging Amphiphilic BODIPY derivatives, including BDP-FL amine derivatives, exhibit unique photophysical properties useful for bioimaging. These derivatives can be effectively used for lysosome biological imaging in living cells (Yang et al., 2016).

  • Antioxidant Activity of BDP Salt Complexes with Amines BDP forms stable complexes with amines, which can be used as components in drug delivery systems for cytostatics and readily oxidized catecholamines. These complexes show enhanced antioxidant activity, making them beneficial for certain medical applications (Melnikova et al., 2018).

  • Use in Photosensitizers BDP FL amine-based photosensitizers have been developed with high photostability and efficiency, useful in oxidative stress studies or photodynamic therapy (Yogo et al., 2005).

  • Synthesis and Properties of Blocked Di- and Polyisocyanates BDP FL amine compounds are used in synthesizing tricresol-blocked di- and polyisocyanates, indicating potential applications in the field of polymer science and material engineering (Fedoseev et al., 2016).

  • Engineering Drug Ultrafine Particles BDP FL amine derivatives are significant in producing ultrafine particles for dry powder inhalation, improving the efficiency and effectiveness of drugs used in respiratory conditions (Xu et al., 2012).

  • Influence on Content Homogeneity and Dispersibility of Drug Formulations The presence of BDP FL amine compounds in dry powder formulations affects the content uniformity and dispersibility of drugs, which is crucial for ensuring the efficacy and safety of inhaled medications (Zeng et al., 2000).

  • Synthesis of Bis[di(2‐pyridyl)methyl]amine BDP FL amine is utilized in the synthesis of specific compounds like Bis[di(2‐pyridyl)methyl]amine, showcasing its role in complex organic syntheses and chemical engineering (Renz et al., 1998).

  • Spectrofluorimetric Determination in Pharmaceutical Analysis BDP FL amine is involved in the development of spectrofluorimetric techniques for analyzing pharmaceutical preparations, highlighting its role in analytical chemistry and quality control (Önal & Tekkeli, 2019).

  • RESS Process for Producing Drug Particles The rapid expansion of supercritical solution (RESS) technique using BDP demonstrates its utility in creating suitable particles for pulmonary delivery, emphasizing its importance in pharmaceutical manufacturing (Charpentier et al., 2008).

Safety And Hazards

BDP FL amine is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight .

properties

IUPAC Name

6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXOISGBDDZJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC[NH3+])C)C)(F)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BDP FL amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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